molecular formula C19H17NO5 B14555513 2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinolin-6-ol CAS No. 62140-79-8

2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinolin-6-ol

Cat. No.: B14555513
CAS No.: 62140-79-8
M. Wt: 339.3 g/mol
InChI Key: RIFUHMSZOXKPJP-UHFFFAOYSA-N
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Description

2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol is a complex organic compound that belongs to the class of extended flavonoids This compound is characterized by its unique structure, which includes a benzopyranoquinoline core with three methoxy groups attached at positions 2, 9, and 10, and a hydroxyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol can be achieved through a multi-step process. One common method involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of ultrasound. This catalyst-free synthesis is facilitated by the use of ultrasound, which promotes the reaction and leads to the formation of the desired quinoline derivatives .

Industrial Production Methods

While specific industrial production methods for 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, dihydroquinolines, and substituted benzopyranoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit sirtuins, a class of enzymes involved in cellular regulation. This inhibition can lead to anti-proliferative effects on cancer cells . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.

Comparison with Similar Compounds

2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol can be compared with other similar compounds, such as:

The uniqueness of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinolin-6-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties that are not observed in its analogs.

Properties

CAS No.

62140-79-8

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2,9,10-trimethoxy-6H-chromeno[4,3-b]quinolin-6-ol

InChI

InChI=1S/C19H17NO5/c1-22-11-4-5-15-12(8-11)18-13(19(21)25-15)6-10-7-16(23-2)17(24-3)9-14(10)20-18/h4-9,19,21H,1-3H3

InChI Key

RIFUHMSZOXKPJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(C3=C2N=C4C=C(C(=CC4=C3)OC)OC)O

Origin of Product

United States

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